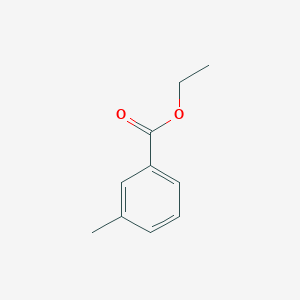

Ethyl 3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJNYOVBJSOQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152641 | |

| Record name | Ethyl m-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-33-2 | |

| Record name | Ethyl 3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl m-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl m-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl m-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl m-toluate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3AK4M7DH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methylbenzoate

CAS Number: 120-33-2

This technical guide provides a comprehensive overview of Ethyl 3-methylbenzoate, a significant organic compound utilized in research and various industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and key safety information.

Chemical and Physical Properties

This compound, also known as ethyl m-toluate, is an ester with a molecular formula of C10H12O2.[1] It is a colorless liquid with a characteristic mild, sweet aroma.[2] This compound is valued as an intermediate in the synthesis of fragrances, flavor compounds, pharmaceuticals, and agrochemicals.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120-33-2 | [1][3][4] |

| Molecular Formula | C10H12O2 | [1][4] |

| Molecular Weight | 164.20 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.03 g/mL at 25 °C | [1] |

| Boiling Point | 110 °C at 27 hPa | [1] |

| Flash Point | 101 °C (closed cup) | [1] |

| Refractive Index | 1.50600 @ 20.00 °C | [2] |

| Solubility | Soluble in alcohol; poorly soluble in water. | [2][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development.

This compound is commonly synthesized through the Fischer esterification of 3-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[6]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbenzoic acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[6][8]

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the excess ethanol under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[7]

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

GC Separation: The separation is typically performed on a capillary column (e.g., Restek Rtx-5ms). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the separation of components. Helium is commonly used as the carrier gas.[9]

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass spectrum of this compound will show a characteristic fragmentation pattern, with a molecular ion peak and other fragment ions that can be used for its identification.[10]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Spectral Interpretation: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methyl group protons on the benzene ring (a singlet). The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.[11]

Visualizations

Diagrams illustrating the experimental workflows provide a clear and concise understanding of the processes involved.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Caption: Workflow for the GC-MS Analysis of this compound.

Safety Information

It is important to handle this compound with appropriate safety precautions. While comprehensive safety data is not available for all aspects, general laboratory safety practices should be followed. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be used in a well-ventilated area or under a fume hood.[1] In case of contact with skin, wash with soap and plenty of water. If inhaled, move the person to fresh air.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]

- 3. This compound | 120-33-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. quora.com [quora.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. Ethyl m-methylbenzoate [webbook.nist.gov]

- 11. This compound(120-33-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-methylbenzoate, an aromatic ester of significant interest in chemical synthesis and as a potential intermediate in pharmaceutical development. The information presented herein is intended to support laboratory research, process development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of key physical characteristics.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental physical characteristics are crucial for handling, storage, and application in various chemical processes. A summary of these properties is presented in the table below.

| Physical Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | - | - | [2][3] |

| Molecular Weight | 164.20 g/mol | - | - | [2][4] |

| Appearance | Colorless to light yellow liquid | Room Temperature | - | [1] |

| Boiling Point | 234.00 °C | - | 760.00 mmHg | [5] |

| 110 °C | - | 20 mmHg | [1][6][7] | |

| 106 °C | - | 11 mmHg | [2] | |

| Melting Point | No data available | - | - | [3] |

| Density | 1.03 g/mL | 25 | - | [1][6][7][8][9] |

| 1.03000 g/mL | 25 | - | [5] | |

| 1.03 g/cm³ | 25 | - | [3] | |

| Refractive Index | 1.50600 | 20 | - | [5] |

| 1.5055-1.5075 | - | - | [1][6][7] | |

| Flash Point | 101.11 °C (214.00 °F) | - | Closed Cup (TCC) | [5] |

| 101 °C | - | - | [1][6][7][8] | |

| Vapor Pressure | 0.052000 mmHg | 25 | - | [5] |

| Solubility | Soluble in alcohol. | - | - | [5] |

| Water: 233.3 mg/L (estimated) | 25 | - | [5] | |

| Insoluble in water. | - | - | [5] |

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable use of chemical substances in research and development. The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., sodium fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Fill the small test tube with approximately 2-3 mL of this compound.[11]

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in a Thiele tube or oil bath, making sure the liquid level in the bath is above the level of the sample in the test tube.[10]

-

Gently heat the apparatus.[10] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[10] Record this temperature.

Determination of Density

Density is the mass per unit volume of a substance.[12] For liquids, this is commonly measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure (using a Pycnometer):

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat steps 3-5 to obtain the mass of the pycnometer filled with the sample (m₃).

-

Calculate the density (ρ) of the sample using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to assess purity. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens cleaning paper

-

Standard liquid with a known refractive index (for calibration, e.g., distilled water)

Procedure:

-

Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.

-

Place a few drops of the this compound sample onto the surface of the lower prism.[13]

-

Close the prism assembly firmly.

-

Look through the eyepiece and adjust the light source to get optimal illumination.

-

Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.

-

Adjust the chromaticity control to eliminate any color fringes at the boundary, resulting in a sharp, black-and-white borderline.

-

Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.

-

Press the read button or look at the scale to obtain the refractive index value.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[1] The Pensky-Martens closed-cup tester is a standard apparatus for this measurement.[3][6]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Heating source

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

Fill the test cup of the Pensky-Martens apparatus with this compound to the marked level.

-

Place the lid on the cup, ensuring it is securely sealed.

-

Insert the thermometer into its designated port.

-

Begin heating the sample at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

-

Start the stirrer to ensure uniform temperature distribution.

-

At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup for a specified duration.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[1] Record this temperature.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rod

-

Analytical balance

Procedure (Qualitative):

-

Place a small, measured amount of this compound (e.g., 0.1 g or 0.1 mL) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 3 mL of water or alcohol) to the test tube.[4]

-

Vigorously shake or stir the mixture for a set period.

-

Visually observe if the solute has completely dissolved. If a single liquid phase is observed, the substance is soluble. If two distinct layers remain or if the liquid is cloudy, it is considered insoluble or partially soluble.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid compound like this compound.

Caption: Generalized workflow for determining physical properties.

References

- 1. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 2. scimed.co.uk [scimed.co.uk]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. hinotek.com [hinotek.com]

Ethyl 3-methylbenzoate structural formula

An In-depth Technical Guide to Ethyl 3-Methylbenzoate

This technical guide provides a comprehensive overview of this compound, also known as ethyl m-toluate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's structural formula, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis via Fischer esterification.

Chemical Structure and Identification

This compound is an aromatic ester. Its structure consists of a benzene ring substituted with an ethyl ester group and a methyl group at positions 1 and 3, respectively.

-

IUPAC Name: this compound[1]

-

Synonyms: Ethyl m-toluate, 3-Methylbenzoic acid ethyl ester, Ethyl-3-methylbenzoate[1][2]

-

CAS Registry Number: 120-33-2[2]

-

Molecular Weight: 164.20 g/mol [1]

Caption: Structural representation of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[4][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Physical State | Colorless Liquid | [4][5] |

| Density | 1.03 g/mL at 25 °C | [3][4] |

| Boiling Point | 110 °C at 27 hPa | [5] |

| Flash Point | 101 °C (closed cup) | [5] |

| Refractive Index | 1.5060 at 20 °C | [6] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl, methyl, and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |

| 7.84 - 7.88 | Multiplet | - | 2H | Aromatic protons | [7] |

| 7.28 - 7.36 | Multiplet | - | 2H | Aromatic protons | [7] |

| 4.38 | Quartet | 7.3 | 2H | -O-CH₂ -CH₃ | [7] |

| 2.41 | Singlet | - | 3H | Ar-CH₃ | [7] |

| 1.38 | Triplet | 7.1 | 3H | -O-CH₂-CH₃ | [7] |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~1720 | C=O (Ester) Stretch |

| ~1250 | C-O (Ester) Stretch |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) results in characteristic fragmentation patterns.

| m/z | Ion |

| 164 | [M]⁺ (Molecular Ion) |

| 135 | [M - OCH₂CH₃]⁺ |

| 119 | [M - CH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of 3-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[8] This is a reversible reaction, and to favor the formation of the ester, an excess of the alcohol is typically used, or the water formed is removed.[8][9]

Experimental Protocol

Materials:

-

3-Methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: a. After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. b. Extract the aqueous layer with diethyl ether. c. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and finally with brine.[10]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Esterification

The mechanism involves several key steps, starting with the protonation of the carboxylic acid, which activates it for nucleophilic attack by the alcohol.

Caption: Key steps in the Fischer Esterification mechanism.

References

- 1. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl m-methylbenzoate [webbook.nist.gov]

- 3. This compound | 120-33-2 [chemicalbook.com]

- 4. 3-methylbenzoic acid ethyl ester [chembk.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl 3-methylbenzoate from 3-methylbenzoic acid, focusing on the widely utilized Fischer esterification method. This document details the underlying chemical principles, experimental protocols, and relevant data to support research and development activities.

Introduction

This compound, also known as ethyl m-toluate, is an important organic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] It is a key intermediate in the synthesis of various organic compounds. The most common and direct method for its preparation is the Fischer esterification of 3-methylbenzoic acid (m-toluic acid) with ethanol in the presence of an acid catalyst. This reaction is a reversible process, and therefore, reaction conditions are optimized to favor the formation of the ester product.[2][3]

Chemical Reaction:

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

| Property | 3-Methylbenzoic Acid | This compound |

| CAS Number | 99-04-7 | 120-33-2[4] |

| Molecular Formula | C₈H₈O₂ | C₁₀H₁₂O₂[5] |

| Molecular Weight | 136.15 g/mol | 164.20 g/mol |

| Appearance | White to off-white crystalline solid | Colorless liquid |

| Boiling Point | 263 °C | 228-229 °C |

| Melting Point | 111-113 °C | N/A |

| Density | 1.054 g/cm³ | 1.03 g/mL at 25 °C[4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone.[1] | Insoluble in water; soluble in organic solvents. |

Experimental Protocol: Fischer Esterification

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 3-methylbenzoic acid and an excess of absolute ethanol. For every 1 mole of 3-methylbenzoic acid, typically 3-5 moles of ethanol are used to shift the equilibrium towards the product.[2]

-

Catalyst Addition: While swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the molar amount of the carboxylic acid). The addition is exothermic and should be done with caution.

-

Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with:

-

Water to remove the excess ethanol.

-

Saturated sodium bicarbonate solution to neutralize the unreacted sulfuric acid and 3-methylbenzoic acid.[2] Be cautious of CO₂ evolution.

-

Saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain a pure product.

Reaction Mechanism and Workflow

The synthesis of this compound via Fischer esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

Fischer Esterification Signaling Pathway

Caption: Fischer Esterification Mechanism.

Experimental Workflow

Caption: Experimental Workflow for Synthesis.

Quantitative Data Summary

The yield of this compound is dependent on the reaction conditions. The following table summarizes typical yields and conditions.

| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| H₂SO₄ | 1:5 | 3 | Reflux | ~85-95 | General Fischer Esterification[2] |

| p-TsOH | 1:4 | 4 | Reflux | ~80-90 | General Fischer Esterification[2] |

| Solid Acid Catalyst | 1:7.5 | 24 | 120 | Varies | [6] |

Safety Considerations

-

3-Methylbenzoic Acid: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Ethanol: Highly flammable liquid and vapor.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong oxidizing agent.

-

Diethyl Ether/Ethyl Acetate: Highly flammable liquids and vapors. May cause drowsiness or dizziness.

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from 3-methylbenzoic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the removal of water, high yields of the desired ester can be achieved. This guide provides the necessary technical details for the successful synthesis and purification of this compound for various research and development applications.

References

An In-Depth Technical Guide to the Fischer Esterification of m-Toluic Acid with Ethanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Fischer esterification of m-toluic acid with ethanol to produce ethyl m-toluate. This guide details the reaction mechanism, experimental protocols, and quantitative data pertinent to this synthesis.

Introduction

Fischer esterification is a classic and widely utilized acid-catalyzed reaction for the synthesis of esters from carboxylic acids and alcohols.[1][2] The reaction is an equilibrium process, and various strategies are employed to drive it towards the formation of the desired ester product.[2] This guide focuses on the specific application of this reaction to produce ethyl m-toluate, an important intermediate in the synthesis of various organic compounds.

Reaction Mechanism and Signaling Pathway

The Fischer esterification of m-toluic acid with ethanol proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of m-toluic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to regenerate the acid catalyst and yield the final ester product, ethyl m-toluate.[3]

Caption: Reaction mechanism of Fischer esterification.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the Fischer esterification of m-toluic acid with ethanol.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| m-Toluic Acid | 136.15 | 263 | 1.054 | - |

| Ethanol | 46.07 | 78.37 | 0.789 | 1.361 |

| Ethyl m-Toluate | 164.20 | 229 | 1.03 | 1.506 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of ethyl m-toluate via Fischer esterification.

Materials and Equipment

-

m-Toluic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Experimental Workflow

The overall workflow for the synthesis and purification of ethyl m-toluate is depicted below.

Caption: Experimental workflow for ethyl m-toluate synthesis.

Detailed Synthesis Procedure

A representative experimental procedure for the Fischer esterification of m-toluic acid is as follows, adapted from general procedures for similar aromatic carboxylic acids.[1][4]

-

Reaction Setup: In a 100 mL round-bottom flask, combine m-toluic acid (e.g., 5.0 g, 0.037 mol), absolute ethanol (e.g., 25 mL, 0.43 mol, a significant excess), and slowly add concentrated sulfuric acid (e.g., 1.0 mL) with cooling.

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 2-3 hours.

-

Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel containing 100 mL of cold water. Add 50 mL of diethyl ether to the separatory funnel and shake vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.

-

Washing: Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of 5% aqueous sodium bicarbonate solution (to neutralize any unreacted acid), and finally with 50 mL of saturated sodium chloride solution (brine). After each wash, separate and discard the aqueous layer.

-

Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude ethyl m-toluate can be purified by distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for ethyl m-toluate.

-

Characterization: The purified product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Factors Influencing Reaction Yield

The Fischer esterification is an equilibrium-limited reaction. To maximize the yield of ethyl m-toluate, Le Châtelier's principle can be applied in several ways:

-

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), shifts the equilibrium towards the products.[1]

-

Removal of Water: The removal of water as it is formed can also drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3]

Conclusion

The Fischer esterification of m-toluic acid with ethanol is a robust and effective method for the synthesis of ethyl m-toluate. By understanding the reaction mechanism and optimizing the experimental conditions, particularly through the use of excess ethanol and an appropriate acid catalyst, high yields of the desired ester can be achieved. The detailed protocol provided in this guide serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Ethyl m-Toluate: A Comprehensive Technical Guide to its Synonyms, Identifiers, and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Ethyl m-toluate, a significant chemical compound utilized in various research and development applications. This document compiles essential data on its synonyms, chemical identifiers, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, offering a valuable resource for professionals in the scientific community.

Chemical Identity and Synonyms

Ethyl m-toluate is known by several names in scientific literature and commercial databases. A comprehensive list of its synonyms is provided below to facilitate accurate identification and literature searches.

Table 1: Synonyms for Ethyl m-toluate

| Synonym | Source |

| Ethyl 3-methylbenzoate | IUPAC Name[1][2] |

| Benzoic acid, 3-methyl-, ethyl ester | Chemical Abstracts Service (CAS) Name[1][2] |

| m-Toluic acid, ethyl ester | Common Synonym[1] |

| Ethyl m-methylbenzoate | Common Synonym[1] |

| 3-Methylbenzoic acid ethyl ester | Common Synonym[1] |

| AI3-30145 | Identifier[1] |

| EINECS 204-386-3 | European Inventory of Existing Commercial Chemical Substances[1] |

| NSC 20009 | National Cancer Institute Identifier[1] |

| UNII-H3AK4M7DH5 | Unique Ingredient Identifier[1] |

Chemical Identifiers

A variety of chemical identifiers are used to categorize and reference Ethyl m-toluate in databases and regulatory frameworks. These identifiers are crucial for unambiguous documentation and information retrieval.

Table 2: Chemical Identifiers for Ethyl m-toluate

| Identifier Type | Identifier |

| CAS Number | 120-33-2[1] |

| PubChem CID | 67117[2] |

| IUPAC Name | This compound[1][2] |

| InChI | InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3[1] |

| InChIKey | WSJNYOVBJSOQST-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)C1=CC=CC(=C1)C[1] |

| Molecular Formula | C10H12O2[1] |

Physicochemical Properties

The physical and chemical properties of Ethyl m-toluate are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Table 3: Physicochemical Properties of Ethyl m-toluate

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 234.6 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 1.025 g/cm³ | |

| Refractive Index | 1.504 | |

| Flash Point | 101.1 °C | |

| Solubility | Soluble in alcohol |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Ethyl m-toluate, based on established chemical principles and general procedures for similar compounds.

Synthesis of Ethyl m-toluate via Fischer Esterification

The most common method for the synthesis of Ethyl m-toluate is the Fischer esterification of m-toluic acid with ethanol using an acid catalyst.[3][4]

Materials:

-

m-Toluic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine m-toluic acid and an excess of absolute ethanol. A molar ratio of at least 1:3 (acid:alcohol) is recommended to drive the equilibrium towards the product.[4]

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours.[5]

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add water to the separatory funnel to dilute the mixture.

-

Extract the aqueous layer with dichloromethane.

-

Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst. Carbon dioxide evolution will be observed; vent the separatory funnel frequently.[6][7]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Ethyl m-toluate.

Purification by Distillation

The crude Ethyl m-toluate can be purified by simple vacuum distillation.

Materials:

-

Crude Ethyl m-toluate

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum source

-

Heating mantle

Procedure:

-

Set up the distillation apparatus for vacuum distillation.

-

Transfer the crude Ethyl m-toluate to the distillation flask.

-

Apply vacuum and slowly heat the flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point for Ethyl m-toluate under the applied pressure. The boiling point will be lower than the atmospheric boiling point.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of the synthesized Ethyl m-toluate.

Experimental Conditions (General):

-

Gas Chromatograph: Equipped with a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-15 °C/min).[8]

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[8]

-

Scan Range: m/z 40-400.

Procedure:

-

Prepare a dilute solution of the purified Ethyl m-toluate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to Ethyl m-toluate.

-

Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST) to confirm the identity of the compound. The purity can be estimated from the relative peak area in the TIC.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows related to Ethyl m-toluate.

Caption: Logical relationship of Ethyl m-toluate classification and its primary identifiers.

Caption: Experimental workflow for the synthesis, purification, and analysis of Ethyl m-toluate.

References

- 1. rsc.org [rsc.org]

- 2. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. scispace.com [scispace.com]

- 9. ujpronline.com [ujpronline.com]

Spectroscopic Profile of Ethyl 3-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methylbenzoate (CAS No. 120-33-2), a common reagent and building block in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.84-7.88 | m | - | Ar-H |

| 7.28-7.36 | m | - | Ar-H |

| 4.38 | q | 7.3 | -O-CH₂ -CH₃ |

| 2.41 | s | - | Ar-CH₃ |

| 1.38 | t | 7.1 | -O-CH₂-CH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C =O |

| 137.8 | Ar-C |

| 133.5 | Ar-C H |

| 130.1 | Ar-C |

| 129.8 | Ar-C H |

| 128.2 | Ar-C H |

| 126.5 | Ar-C H |

| 60.9 | -O-C H₂-CH₃ |

| 21.2 | Ar-C H₃ |

| 14.3 | -O-CH₂-C H₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 135 | [M - C₂H₅]⁺ |

| 119 | [M - OC₂H₅]⁺ |

| 91 | [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3]

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single peaks for each unique carbon.[6]

-

Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup and Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.[9]

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Since this compound is a volatile liquid, it can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).

-

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The GC separates the components of the sample, and the pure this compound then enters the mass spectrometer.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11][12] This causes the molecules to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. rsc.org [rsc.org]

- 2. Ethyl m-methylbenzoate [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. How To [chem.rochester.edu]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

- 9. youtube.com [youtube.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the ¹H-NMR Spectrum of Ethyl 3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of Ethyl 3-methylbenzoate. The document details the chemical shifts, multiplicities, coupling constants, and integration of the various proton signals. A standardized experimental protocol for acquiring the spectrum is also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

¹H-NMR Spectral Data of this compound

The ¹H-NMR spectrum of this compound presents distinct signals corresponding to the different proton environments in the molecule. The data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 7.84-7.88 | Multiplet | 2H | - | Ar-H |

| b | 7.28-7.36 | Multiplet | 2H | - | Ar-H |

| c | 4.38 | Quartet | 2H | 7.3 | -O-CH₂-CH₃ |

| d | 2.41 | Singlet | 3H | - | Ar-CH₃ |

| e | 1.38 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ |

Interpretation of the Spectrum

The aromatic region of the spectrum displays two multiplets between 7.84-7.88 ppm and 7.28-7.36 ppm, corresponding to the four protons on the benzene ring. The downfield multiplet (7.84-7.88 ppm) is assigned to the protons ortho to the electron-withdrawing ester group, while the upfield multiplet (7.28-7.36 ppm) corresponds to the remaining two aromatic protons.

The ethyl ester group gives rise to a quartet at 4.38 ppm and a triplet at 1.38 ppm. The quartet is due to the methylene protons (-O-CH₂-) which are deshielded by the adjacent oxygen atom and are split by the neighboring methyl protons. The triplet at 1.38 ppm corresponds to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

A singlet at 2.41 ppm with an integration of 3H is characteristic of the methyl group attached to the aromatic ring (Ar-CH₃).

Experimental Protocol for ¹H-NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring the ¹H-NMR spectrum of a liquid sample such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Wipe the outside of the NMR tube and the spinner with a lint-free tissue.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically.

-

Tune and match the probe for the ¹H nucleus.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the ¹H-NMR spectrum.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling relationships between neighboring protons.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹H-NMR spectral analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for ¹H-NMR analysis.

An In-depth Technical Guide to the C-NMR Spectral Data of Ethyl 3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectral data for Ethyl 3-methylbenzoate. It includes tabulated chemical shift data, a detailed experimental protocol for data acquisition, and visualizations to aid in the interpretation of the spectral information.

Data Presentation: ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum of this compound shows nine distinct signals corresponding to the nine unique carbon environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The assignments are based on empirical data and comparison with spectral data of similar compounds.

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity (Proton Decoupled) |

| C=O | 166.4 | Singlet |

| Ar-C (quaternary) | 138.0 | Singlet |

| Ar-CH | 133.4 | Singlet |

| Ar-C (quaternary) | 130.2 | Singlet |

| Ar-CH | 129.9 | Singlet |

| Ar-CH | 128.1 | Singlet |

| Ar-CH | 126.6 | Singlet |

| O-CH₂ | 60.8 | Singlet |

| Ar-CH₃ | 21.2 | Singlet |

| O-CH₂-CH₃ | 14.3 | Singlet |

Experimental Protocols

The following is a standard protocol for the acquisition of a ¹³C-NMR spectrum for a liquid sample such as this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.

-

Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The spectrometer's field frequency is then "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency energy.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is used to allow the carbon nuclei to return to equilibrium between pulses.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final frequency-domain NMR spectrum.

Visualization

The following diagrams illustrate the structure and ¹³C-NMR signal correlations for this compound.

An In-depth Technical Guide to the GC-MS Analysis of Ethyl 3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the identification and quantification of Ethyl 3-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, data presentation, and visual diagrams of key processes are included to support researchers in the fields of analytical chemistry, flavor and fragrance analysis, and pharmaceutical development.

Introduction

This compound (CAS No. 120-33-2), also known as ethyl m-toluate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] It is a compound of interest in various industries due to its characteristic fruity and floral aroma. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in different matrices. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive molecular identification.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of benzoate esters and similar aromatic compounds.[3]

Sample Preparation

For a standard solution, accurately weigh and dissolve this compound in a high-purity volatile solvent such as ethanol or dichloromethane to a known concentration (e.g., 10-100 µg/mL). If the analyte is present in a complex matrix (e.g., food, beverage, or pharmaceutical formulation), a suitable extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), may be necessary to isolate the compound of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio of 20:1 or as appropriate for concentration) |

| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Mass Scan Range | m/z 40-200 |

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented in the following table is based on the NIST (National Institute of Standards and Technology) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 164 | 25 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) |

| 135 | 100 | [M - C₂H₅]⁺ |

| 119 | 80 | [M - OC₂H₅]⁺ |

| 91 | 60 | [C₇H₇]⁺ |

| 65 | 20 | [C₅H₅]⁺ |

Visualization of the Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer follows predictable pathways for aromatic esters. The following diagram, generated using the DOT language, illustrates the primary fragmentation steps.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Quantitative Analysis

Representative Experimental Protocol for Quantification

This protocol describes the quantification of this compound in a liquid matrix (e.g., a beverage) using an internal standard method.

-

Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the chosen solvent.

-

Internal Standard: Add a constant, known concentration of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time, such as ethyl benzoate-d5) to each calibration standard and the sample.

-

Sample Preparation: Spike a known volume of the sample with the internal standard. Perform any necessary extraction or clean-up steps.

-

GC-MS Analysis: Analyze the calibration standards and the prepared sample using the GC-MS conditions outlined in section 2.2.

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Illustrative Quantitative Data

The following tables present example data that would be generated during a quantitative analysis.

Table 1: Calibration Curve Data

| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio |

| 1 | 5,000 | 100,000 | 0.05 |

| 5 | 25,000 | 100,000 | 0.25 |

| 10 | 50,000 | 100,000 | 0.50 |

| 25 | 125,000 | 100,000 | 1.25 |

| 50 | 250,000 | 100,000 | 2.50 |

| 100 | 500,000 | 100,000 | 5.00 |

Table 2: Sample Analysis Data

| Sample | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio | Calculated Concentration (µg/mL) |

| Sample A | 75,000 | 100,000 | 0.75 | 15 |

| Sample B | 180,000 | 100,000 | 1.80 | 36 |

Experimental Workflow

The logical flow of the GC-MS analysis of this compound, from sample receipt to final data analysis, is depicted in the following diagram.

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopy of ethyl 3-methylbenzoate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material identification, purity assessment, and quality control. This document details the characteristic vibrational modes of this compound, presents a detailed experimental protocol for obtaining its IR spectrum, and includes a workflow for the analytical process.

Introduction to Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure.

This compound (C₁₀H₁₂O₂) is an aromatic ester. Its structure comprises a benzene ring substituted with an ethyl ester group at position 1 and a methyl group at position 3. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are the carbonyl group (C=O) of the ester, the C-O bonds of the ester, the aromatic C-H bonds, the aliphatic C-H bonds of the ethyl and methyl groups, and the C=C bonds of the benzene ring.

Data Presentation: Characteristic Infrared Absorptions of this compound

The following table summarizes the principal infrared absorption bands for this compound. This data is compiled from spectral information available in the NIST Chemistry WebBook and general IR correlation tables for aromatic esters.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2985 - 2850 | Medium-Weak | Aliphatic C-H Stretch (ethyl & methyl) |

| ~1720 | Strong | C=O Stretch (ester carbonyl) |

| ~1610, ~1585, ~1485 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1450 | Medium | Aliphatic C-H Bend (methyl & methylene) |

| ~1370 | Medium-Weak | Aliphatic C-H Bend (methyl) |

| ~1270 | Strong | Asymmetric C-O-C Stretch (ester) |

| ~1120 | Strong | Symmetric C-O-C Stretch (ester) |

| ~780 | Strong | C-H Out-of-Plane Bend (m-disubstituted benzene) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section outlines a detailed methodology for acquiring the infrared spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample: this compound (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

3.2. Sample Preparation

As this compound is a liquid, minimal sample preparation is required for ATR-FTIR analysis. Ensure the sample is at room temperature and free of any solid impurities.

3.3. Instrument Setup and Background Collection

-

Ensure the FTIR spectrometer and ATR accessory are clean and free from any residual contaminants. Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Launch the spectrometer control software.

-

Set the desired data acquisition parameters. Typical parameters include:

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-averaged to improve signal-to-noise ratio)

-

-

Collect a background spectrum. This is a crucial step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal. The background spectrum is collected with no sample on the crystal.

3.4. Sample Analysis

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the liquid and the crystal.

-

Collect the sample spectrum using the same acquisition parameters as the background scan.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3.5. Post-Analysis

-

Retract the press arm and carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in isopropanol.

-

Perform a final wipe with a clean, dry, lint-free cloth.

-

Process the acquired spectrum as needed (e.g., baseline correction, peak picking).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the infrared spectroscopy analysis process.

Caption: Experimental workflow for ATR-FTIR analysis of a liquid sample.

Caption: Logical relationship from sample to structural information.

References

Ethyl 3-Methylbenzoate: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-methylbenzoate, a substituted aromatic ester, serves as a crucial and versatile building block in organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing ester group and an electron-donating methyl group at the meta-position, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the key synthetic applications of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.

Core Reactions and Applications

This compound is a valuable precursor for the synthesis of a wide array of target molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] Its reactivity can be broadly categorized into transformations of the ester group and reactions on the aromatic ring.

Key Synthetic Transformations:

-

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution, with the existing substituents directing the position of the incoming electrophile.

-

Nucleophilic Acyl Substitution: The ester functional group is susceptible to attack by various nucleophiles, leading to the formation of amides, other esters (transesterification), or ketones.

-

Reduction: The ester can be reduced to the corresponding primary alcohol.

-

Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) provides a route to tertiary alcohols.

Synthesis of this compound

The most common method for the preparation of this compound is the Fischer esterification of 3-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme: Synthesis of this compound

Caption: Fischer esterification of 3-methylbenzoic acid.

Key Experiments and Protocols

This section details the experimental procedures for several key transformations of this compound.

Electrophilic Aromatic Substitution: Nitration

The nitration of this compound is a classic example of electrophilic aromatic substitution. The ester group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating. The directing effects of these groups will influence the regioselectivity of the nitration.

Experimental Protocol: Nitration of this compound

-

In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 5.0 g (30.4 mmol) of this compound to the cooled sulfuric acid with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-